molecular formula C22H18F4N2O3S B3713202 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3713202
M. Wt: 466.4 g/mol
InChI Key: PWDSMHBOYRPDAU-UHFFFAOYSA-N
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Description

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of fluorinated aromatic rings and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluoroaniline and 3-(trifluoromethyl)benzoyl chloride. These intermediates are then subjected to sulfonylation and acylation reactions under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-fluorophenyl)sulfonyl-4-methylaniline
  • **N-(3-trifluoromethylphenyl)acetamide
  • **4-fluorophenylsulfonamide derivatives

Uniqueness

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of fluorinated aromatic rings and sulfonyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F4N2O3S/c1-15-5-9-19(10-6-15)28(32(30,31)20-11-7-17(23)8-12-20)14-21(29)27-18-4-2-3-16(13-18)22(24,25)26/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDSMHBOYRPDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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